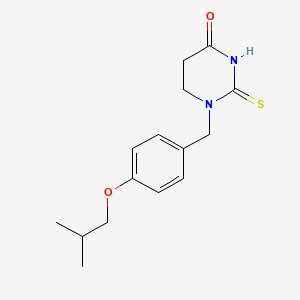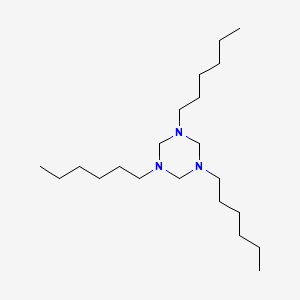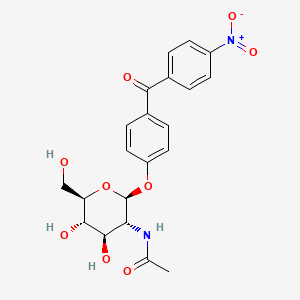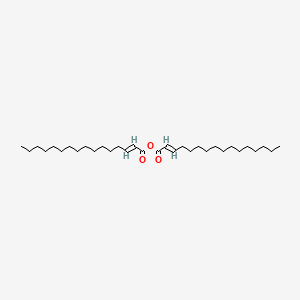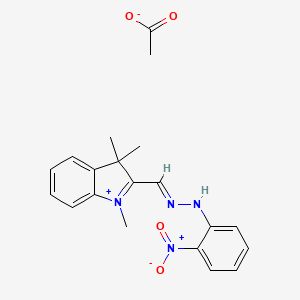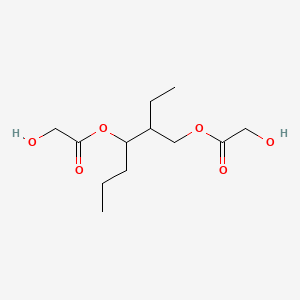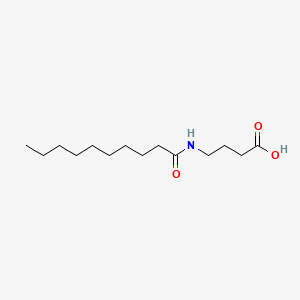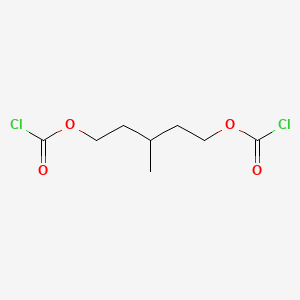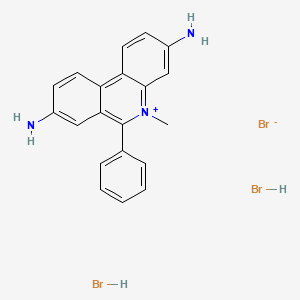
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is an organic compound with the molecular formula C₂₀H₁₈BrN₃. It is also known by other names such as Dimidium bromide and Trypadine . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide typically involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenanthridinium derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in surfactant tests.
Biology: The compound is used in fluorescence studies due to its ability to bind to nucleic acids.
Medicine: It has been investigated for its potential anti-tumor and anti-viral properties.
Industry: It is used in the production of dyes and other chemical products.
Wirkmechanismus
The mechanism of action of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide involves its interaction with nucleic acids. The compound binds to DNA, which can interfere with various biological processes. This binding is facilitated by the planar structure of the molecule, allowing it to intercalate between DNA base pairs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethidium bromide: Another nucleic acid-binding compound used in molecular biology.
Propidium iodide: Used for staining dead cells in flow cytometry.
Acridine orange: A nucleic acid-selective fluorescent cationic dye.
Uniqueness
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is unique due to its specific structure, which allows it to bind to nucleic acids with high affinity. This property makes it particularly useful in fluorescence studies and as an indicator in various chemical tests .
Eigenschaften
CAS-Nummer |
94094-40-3 |
|---|---|
Molekularformel |
C20H20Br3N3 |
Molekulargewicht |
542.1 g/mol |
IUPAC-Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;dihydrobromide |
InChI |
InChI=1S/C20H17N3.3BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;;/h2-12,22H,21H2,1H3;3*1H |
InChI-Schlüssel |
HBSQLQYPOGZIKY-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.Br.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



